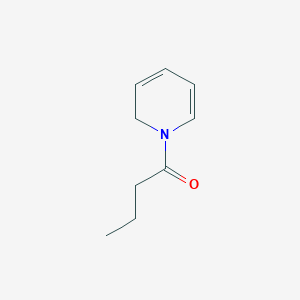

1,2-Dihydropyridine, 1-(1-oxobutyl)-

Description

Significance of Dihydropyridine (B1217469) Scaffolds in Organic and Bioorganic Chemistry

Dihydropyridine (DHP) scaffolds are fundamental heterocyclic motifs that have garnered substantial attention in pharmaceutical and chemical research. rsc.org These partially saturated pyridine (B92270) analogues are integral to a variety of biologically active molecules and natural products. rsc.org In biological systems, the dihydropyridine ring is a key component of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which plays a crucial role in redox reactions. nih.gov

The versatility of the dihydropyridine framework has led to its incorporation into a wide array of drug molecules with diverse therapeutic applications. researchgate.net Notably, 1,4-dihydropyridine (B1200194) derivatives are well-established as L-type calcium channel blockers, widely used in the treatment of hypertension and other cardiovascular disorders. nih.govnih.gov The therapeutic success of these compounds has spurred further investigation into other dihydropyridine isomers and their derivatives. rsc.org Beyond their medicinal importance, dihydropyridines are valuable synthetic intermediates, enabling the synthesis of a variety of more complex nitrogen-containing heterocycles. researchgate.net

Structural Classification and Research Relevance of N-Acyl-1,2-Dihydropyridines, including 1,2-Dihydropyridine, 1-(1-oxobutyl)-

N-acyl-1,2-dihydropyridines represent a specific subclass of dihydropyridines characterized by an acyl group attached to the nitrogen atom of the 1,2-dihydropyridine ring. This structural feature significantly influences the chemical properties and reactivity of the molecule. The compound of interest, 1,2-Dihydropyridine, 1-(1-oxobutyl)-, falls into this category, featuring a 1-oxobutyl (or butyryl) group at the N1 position.

The presence of the N-acyl group introduces both steric and electronic effects that modulate the stability and reactivity of the dihydropyridine ring. These compounds are of research interest as they can serve as precursors to a variety of substituted pyridines and other heterocyclic systems. The reactivity of the enamine-like double bonds within the 1,2-dihydropyridine ring makes them susceptible to a range of chemical transformations.

Table 1: Physicochemical Properties of 1,2-Dihydropyridine, 1-(1-oxobutyl)-

| Property | Value |

| CAS Number | 849947-72-4 |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 1-(2H-pyridin-1-yl)butan-1-one |

| Canonical SMILES | CCCC(=O)N1CC=CC=C1 |

| InChI Key | HNCCQMYKBLNGNU-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

The synthesis of 1,2-dihydropyridine derivatives can be achieved through various methods, including the reduction of corresponding pyridinium (B92312) salts. For instance, the reduction of N-acylpyridinium salts can yield 1,2-dihydropyridine products. The specific synthesis of 1,2-Dihydropyridine, 1-(1-oxobutyl)- can be inferred from general methods for preparing analogous compounds, often involving the acylation of a dihydropyridine precursor or the reduction of a 1-(1-oxobutyl)pyridinium salt.

Overview of Current Research Trajectories and Challenges

Current research involving dihydropyridine systems continues to expand in several directions. A significant area of focus remains the development of new synthetic methodologies to access structurally diverse dihydropyridine derivatives with high efficiency and stereoselectivity. researchgate.net The synthesis of chiral 1,2-dihydropyridines is of particular interest as these compounds can serve as versatile building blocks for the asymmetric synthesis of piperidines and other nitrogen-containing heterocycles found in many bioactive molecules. researchgate.net

Another active area of investigation is the exploration of the biological activities of novel dihydropyridine analogues. While 1,4-dihydropyridines are well-known for their calcium channel blocking activity, researchers are exploring the potential of other isomers and derivatives for different therapeutic targets. nih.gov

A key challenge in the chemistry of 1,2-dihydropyridines is their relative instability compared to the more common 1,4-isomers. The 1,2-dihydropyridine ring system can be prone to oxidation to the corresponding aromatic pyridine. This instability can complicate their synthesis, purification, and storage, and researchers are actively seeking methods to prepare and handle these compounds more effectively. Furthermore, developing catalytic and enantioselective methods for the synthesis of substituted 1,2-dihydropyridines remains a significant goal in the field. researchgate.net

An exploration of the synthetic routes toward N-acylated 1,2-dihydropyridines, with a focus on 1,2-Dihydropyridine, 1-(1-oxobutyl)-, reveals a variety of sophisticated chemical strategies. These methods primarily involve the controlled dearomatization of pyridine precursors or the construction of the dihydropyridine ring through cyclocondensation reactions. The precise control of regioselectivity to favor the 1,2-isomer over the more common 1,4-isomer is a central theme in these methodologies.

Structure

3D Structure

Properties

CAS No. |

849947-72-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(2H-pyridin-1-yl)butan-1-one |

InChI |

InChI=1S/C9H13NO/c1-2-6-9(11)10-7-4-3-5-8-10/h3-5,7H,2,6,8H2,1H3 |

InChI Key |

HNCCQMYKBLNGNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N Acyl 1,2 Dihydropyridines

Redox Chemistry

The partially saturated dihydropyridine (B1217469) ring is susceptible to both oxidation to form aromatic pyridine (B92270) derivatives and reduction to yield fully saturated piperidines or partially saturated tetrahydropyridine (B1245486) derivatives.

Oxidation Pathways to Pyridine Derivatives

The aromatization of N-acyl-1,2-dihydropyridines is a common and synthetically useful transformation. A variety of oxidizing agents can accomplish this conversion, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective and frequently employed reagent. nih.govacs.orgchemtube3d.com

The mechanism of DDQ oxidation is generally believed to proceed via a hydride transfer from the dihydropyridine ring to the quinone. chemtube3d.com This process is initiated by the rate-determining transfer of a hydride ion from the dihydropyridine to DDQ, which generates an N-acylpyridinium ion and the hydroquinone (B1673460) derivative of DDQ. Subsequent loss of the acyl group or further reaction steps lead to the final pyridine product. The reaction is influenced by the nature of the substituents on the dihydropyridine ring and the solvent used. researchgate.net For instance, studies on various 1,4-dihydropyridines have shown that acetonitrile (B52724) is an effective solvent, facilitating high yields in short reaction times. researchgate.net

While specific data for 1-(1-oxobutyl)-1,2-dihydropyridine is not extensively documented, the reactivity is expected to be analogous to other N-acylated systems. Research on related N-acyl/sulfonyl tetrahydroisoquinolines demonstrates that DDQ can efficiently oxidize the C-H bond alpha to the nitrogen, forming a reactive iminium ion intermediate which can be trapped by nucleophiles. nih.gov This highlights the general capability of DDQ to act on N-acylated heterocyclic systems.

| N-Acyl/Sulfonyl Group | Oxidant | Product | Yield (%) |

|---|---|---|---|

| N-Boc | DDQ | α-Cyano-N-Boc-THIQ | 74-93 |

| N-Cbz | DDQ | α-Cyano-N-Cbz-THIQ | 74-93 |

| N-Tosyl | DDQ | α-Cyano-N-Tosyl-THIQ | 59-81 |

| N,N-Diethyl Carboxamide | DDQ | α-Cyano-N,N-Diethyl Carboxamide-THIQ | 86 |

Table 1: Representative yields for the DDQ-promoted oxidative α-cyanation of various N-protected tetrahydroisoquinolines (THIQs), demonstrating the efficacy of DDQ in oxidizing similar N-acylated heterocyclic systems. nih.gov

Reduction Pathways to Tetrahydropyridine Derivatives

Reduction of N-acyl-1,2-dihydropyridines can lead to either tetrahydropyridines or fully saturated piperidines, depending on the reagents and conditions employed. Catalytic hydrogenation is a common method for complete saturation. For example, N-Boc protected 1,2-dihydropyridines can be hydrogenated using catalysts like Palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂·H₂O) to furnish the corresponding piperidines in high yields (75-99%). nih.gov

For the partial reduction to tetrahydropyridines, hydride-donating reagents are typically used. The reaction often proceeds via protonation of the enamine double bond to form an iminium ion, which is then reduced by the hydride reagent. A one-pot cascade process involving an acid and sodium borohydride (B1222165) (NaBH₄) has been shown to convert 1,2-dihydropyridines into highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity (>95%). nih.gov

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is known for its high chemoselectivity in reducing α,β-unsaturated ketones to allylic alcohols (1,2-reduction) while suppressing conjugate addition (1,4-reduction). wikipedia.orgacgpubs.org This selectivity is attributed to the "hard" nature of the cerium-activated borohydride reagent. wikipedia.orgscielo.br While specific applications to N-acyl-1,2-dihydropyridines are not widely reported, the principles of the Luche reduction suggest it could be a valuable tool for the stereoselective reduction of the enamine system in these substrates. The cerium salt can coordinate to the acyl oxygen, directing the hydride attack and potentially influencing the stereochemical outcome.

| Substrate Type | Reducing System | Product Type | Key Feature |

|---|---|---|---|

| N-Boc-1,2-dihydropyridines | H₂, Pd/C or PtO₂·H₂O | Piperidines | Complete saturation in high yields (75-99%). nih.gov |

| Substituted 1,2-dihydropyridines | Acid / NaBH₄ | 1,2,3,6-Tetrahydropyridines | High diastereoselectivity (>95%). nih.gov |

| α,β-Unsaturated Ketones | NaBH₄ / CeCl₃ (Luche Reduction) | Allylic Alcohols | Selective 1,2-reduction over 1,4-reduction. wikipedia.org |

Table 2: Common reduction methods applicable to dihydropyridines and related systems.

Substitution and Functional Group Interconversion Reactions

The N-acyl-1,2-dihydropyridine scaffold allows for chemical modifications both at the nitrogen atom and on the heterocyclic ring itself through various addition reactions.

Acyl Group Exchange Reactions at the N1-Position

The exchange of the N-acyl group in N-acyl-1,2-dihydropyridines is a less commonly documented transformation compared to other reactions of this scaffold. In principle, such a reaction, often termed transamidation, could occur under specific conditions. Transamidation typically requires activation of the amide bond to make the carbonyl carbon more electrophilic. For instance, N-pivaloyl activated amides have been shown to undergo transamidation with anilines at elevated temperatures without the need for a catalyst. rsc.org This suggests that if the N-butanoyl group of 1,2-dihydropyridine, 1-(1-oxobutyl)- were sufficiently activated, nucleophilic attack by another amine could potentially lead to an acyl exchange. However, specific examples of this reaction applied to N-acyl-1,2-dihydropyridines are not prevalent in the literature, indicating it is not a standard synthetic route.

Nucleophilic and Electrophilic Additions to the Dihydropyridine Ring System

The conjugated diene system within the 1,2-dihydropyridine ring is reactive towards both nucleophiles and electrophiles. As an enamine derivative, the ring is electron-rich and particularly susceptible to electrophilic attack. Conversely, the presence of the electron-withdrawing N-acyl group modulates this reactivity and allows for nucleophilic additions, especially after an initial reaction with an electrophile.

A key reaction of 1,2-dihydropyridines is their participation as the diene component in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition with a suitable dienophile provides a powerful method for constructing the azabicyclo[2.2.2]octane (isoquinuclidine) core, which is present in numerous alkaloids. researchgate.netrsc.org The reaction can be promoted thermally or by using microwave irradiation, which often leads to shorter reaction times and higher yields. researchgate.net A variety of dienophiles, including N-acryloyloxazolidinone and α-acyloxyacroleins, have been successfully employed, with some reactions proceeding with high enantioselectivity when chiral catalysts are used. researchgate.netrsc.org

While direct nucleophilic addition to the neutral N-acyl-1,2-dihydropyridine ring is not common, a related and powerful strategy involves the C-alkylation of 1,2-dihydropyridines. This proceeds by reaction with a strong electrophile (e.g., an alkyl triflate) to generate an iminium ion intermediate. This reactive intermediate is then readily attacked by a wide range of carbon and hydride nucleophiles with high regio- and diastereoselectivity, leading to highly substituted piperidine (B6355638) structures. nih.govnih.gov

| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Enantioselectivity (ee %) |

|---|---|---|---|---|---|

| 1,2-Dihydropyridine | Dimethyl Fumarate | Microwave, 150 °C | Azabicyclo[2.2.2]octane | 85 | N/A |

| 1,2-Dihydropyridine | N-Acryloyloxazolidinone | Cr(III) Complex | Azabicyclo[2.2.2]octane | 89-99 | 79-85 |

| 1,2-Dihydropyridine | α-Acyloxyacrolein | Chiral Primary Ammonium Salt | Azabicyclo[2.2.2]octane | High | High |

Table 3: Examples of Diels-Alder reactions using 1,2-dihydropyridines. researchgate.netrsc.org

Rearrangement Reactions

The electronic and structural features of N-acyl-1,2-dihydropyridines make them potential substrates for pericyclic rearrangement reactions, particularly sigmatropic rearrangements. These concerted reactions, governed by the principles of orbital symmetry, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The aza-Claisen rearrangement, a heteroatomic variant of the Claisen rearrangement, is a researchgate.netresearchgate.net-sigmatropic shift that could potentially occur in derivatives of 1,2-dihydropyridines. The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. rsc.org An aza-Claisen variant would involve a nitrogen atom in the rearranging framework. Recently, N-heterocyclic carbenes (NHCs) have been used to catalyze an aza-Claisen rearrangement between α,β-unsaturated enals and cyclic vinylogous amides to construct dihydropyridinone-fused uracils. nih.gov This demonstrates the feasibility of such rearrangements in related heterocyclic systems. For a substrate like 1,2-dihydropyridine, 1-(1-oxobutyl)-, a rearrangement would require the presence of an appropriate vinyl or allyl ether substituent on the ring, which upon thermal or catalytic activation, could undergo a concerted bond reorganization. While direct examples involving the parent N-acyl-1,2-dihydropyridine are scarce, the underlying principles suggest this as a plausible transformation pathway for suitably functionalized derivatives.

Ring Expansion to Azepine Derivatives

The conversion of six-membered dihydropyridine rings into seven-membered azepine frameworks represents a significant synthetic strategy. researchgate.netnih.gov This ring expansion can be achieved through various methods, often involving photochemical or thermal activation. researchgate.net For N-acyl-1,2-dihydropyridines, this transformation typically proceeds through the formation of a reactive intermediate, such as a nitrene or a related species, which then inserts into a bond of the ring to induce expansion.

The general mechanism often involves the cleavage of the N-acyl group or its transformation to facilitate the rearrangement. While specific studies on 1-(1-oxobutyl)-1,2-dihydropyridine are not extensively detailed in readily available literature, the principles of piperidine ring expansion can be extrapolated to understand the potential pathways. rsc.org Strategies often aim for stereoselective and regioselective outcomes to produce specific, diastereomerically pure azepane or azepine derivatives. rsc.org

Table 1: General Conditions for Ring Expansion of N-Heterocycles

| Starting Material Class | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Substituted Nitroarenes | Blue light (photochemical) | Azepanes | nih.gov |

| Piperidine Derivatives | Various (e.g., via cyclopropylcarbinyl rearrangement) | Azepanes/Azepines | rsc.orgacs.org |

Skeletal Rearrangements Leading to Other Heterocyclic Systems

Beyond simple ring expansion, N-acyl-1,2-dihydropyridines can undergo more profound skeletal rearrangements to form different heterocyclic systems. These transformations often involve multi-step reaction cascades initiated by the activation of the N-acyl group or the diene system. For instance, acyl transfer reactions, which can be initiated via C-N or C-C bond cleavage, can lead to the formation of new ring systems. nih.gov

One potential pathway involves a domino reaction sequence where an initial transformation, such as an acyl migration, is followed by an irreversible cyclization that drives the reaction towards a thermodynamically stable product. nih.gov While the literature on specific rearrangements of 1-(1-oxobutyl)-1,2-dihydropyridine is sparse, related systems demonstrate the possibility of forming fused or spirocyclic heterocyclic structures through carefully controlled reaction conditions.

Cycloaddition Chemistry

The conjugated diene system within N-acyl-1,2-dihydropyridines makes them excellent candidates for cycloaddition reactions, a powerful tool for constructing cyclic molecules. libretexts.org

N-Acyl-1,2-Dihydropyridines as Aza-Dienes in Diels-Alder Reactions

N-acyl-1,2-dihydropyridines function as aza-dienes in the Diels-Alder reaction, a [4+2] cycloaddition process. wikipedia.org In this role, the dihydropyridine ring provides the four-pi electron component that reacts with a two-pi electron component, known as the dienophile. The presence of the N-acyl group modulates the electronic properties of the diene system, influencing the reactivity and selectivity of the cycloaddition. proquest.com

These reactions are valuable for synthesizing bicyclic nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The reaction can proceed via a normal electron-demand or an inverse electron-demand Diels-Alder pathway, depending on the electronic nature of the dienophile. For instance, electron-poor dienophiles react readily with the electron-rich N-acyl-1,2-dihydropyridine diene. A notable example is the nitroso Diels-Alder (NDA) reaction, where nitroso compounds act as dienophiles, leading to the formation of oxadiaza-bicyclic systems. proquest.com

Table 2: Examples of Diels-Alder Reactions with Aza-Dienes

| Aza-Diene | Dienophile | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| N-Acyl-1,2-dihydropyridine | Aryl/Acyl nitroso compounds | N/A | Oxadiaza-bicyclic adducts | Regio- and stereoselective C-O and C-N bond formation | proquest.com |

| N-Sulfonyl-1-aza-1,3-butadiene | Ethyl vinyl ether | Perfluoroalcohol solvent | Tetrahydropyridines | Inverse electron demand | nih.gov |

The stereoselectivity of these reactions is a crucial aspect, often leading to the preferential formation of one stereoisomer. For example, in reactions with cyclic dienes, the exo isomer often predominates. wikipedia.org

Exploration of Alternative Cycloaddition Modes

While the Diels-Alder reaction is a primary mode of reactivity, N-acyl-1,2-dihydropyridines and related structures can participate in other cycloaddition reactions. These alternative pathways provide access to a different range of heterocyclic products.

One such alternative is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edunih.gov In this type of reaction, a three-atom, four-pi electron dipole reacts with a two-pi electron dipolarophile. The diene system of the dihydropyridine or a derivative could potentially act as the dipolarophile. These reactions are instrumental in synthesizing five-membered heterocyclic rings. uchicago.edu

Formal [2+2] cycloaddition reactions have also been observed with related dihydropyridine systems, particularly with highly reactive partners like electron-deficient alkynes. nih.gov These reactions lead to the formation of four-membered rings, such as 2-azabicyclo[4.2.0]octa-dienes. nih.gov The specific participation of N-acyl-1,2-dihydropyridines like the 1-(1-oxobutyl) derivative in these alternative cycloadditions depends heavily on the reaction conditions and the nature of the reacting partner.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Mass Spectrometry-Based Identification and Characterization

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like gas chromatography, it becomes an indispensable method for identifying specific components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. Subsequently, the separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

The compound 1,2-Dihydropyridine, 1-(1-oxobutyl)-, with the chemical formula C9H13NO, has been successfully identified using high-resolution time-of-flight mass spectrometry (HR-TOFMS) coupled with GC. The high mass accuracy of this technique allows for confident formula determination of the molecular ion and its fragments. In one analysis, the compound was detected with a retention index (RI) of 1231. The mass spectrum is characterized by a molecular ion peak and several key fragment ions that are indicative of its structure.

Below is a table of significant mass-to-charge ratios (m/z) observed for the fragments of 1,2-Dihydropyridine, 1-(1-oxobutyl)-.

| Observed m/z | Proposed Fragment Formula |

| 121.10109 | C8H13N |

| 107.08561 | C7H9O |

| 93.06988 | C6H7N |

| 85.06478 | C5H9O |

| 71.04907 | C4H7O |

| 67.05422 | C5H7 |

This interactive table provides key mass spectrometry fragments used for the identification of the compound.

For the analysis of volatile compounds within complex solid or liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique that is coupled with GC-MS. This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the trapped analytes are thermally desorbed for separation and analysis.

The identification of 1,2-Dihydropyridine, 1-(1-oxobutyl)- in samples such as perfumes demonstrates the utility of this approach. HS-SPME-GC-MS allows for the extraction and concentration of the compound from a complex mixture of other volatile components, enabling its detection and identification without the need for solvent extraction or extensive sample cleanup. This solvent-free technique is crucial for analyzing trace components and preserving the original chemical profile of the sample.

Other Spectroscopic Techniques for Structural Elucidation

While mass spectrometry provides molecular weight and fragmentation data, other spectroscopic techniques are essential for a complete structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework. NMR is critical for differentiating between isomers, such as 1,2-dihydropyridine and its 1,4-dihydropyridine (B1200194) counterpart.

For 1,2-Dihydropyridine, 1-(1-oxobutyl)-, ¹H NMR would reveal the number of distinct proton environments, their chemical shifts (positions in the spectrum), and their coupling patterns, which indicates adjacent protons. This data confirms the connectivity of the dihydropyridine (B1217469) ring and the butanoyl group. Furthermore, NMR studies on similar 1,2-dihydropyridine systems have shown the ability to characterize different rotational isomers (rotamers) that may exist due to restricted rotation around single bonds.

The following table outlines the expected chemical shift (δ) ranges for the different types of protons and carbons in the molecule.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Olefinic Protons (C=CH) | 4.5 - 6.5 | 100 - 140 |

| Allylic Protons (N-CH2) | ~4.0 | ~45 |

| Aliphatic Protons (CH2-CH2-CH3) | 0.9 - 2.5 | 10 - 40 |

| Amide Carbonyl (N-C=O) | - | 170 - 175 |

This interactive table presents the anticipated NMR chemical shift ranges for structural confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light against the wavenumber, providing a pattern of peaks that correspond to different functional groups.

For 1,2-Dihydropyridine, 1-(1-oxobutyl)-, IR spectroscopy would be used to confirm the presence of the key functional groups: the amide carbonyl (C=O) and the carbon-carbon double bonds (C=C) within the dihydropyridine ring. The characterization of dihydropyridine analogues frequently employs IR spectroscopy for this purpose.

The expected characteristic absorption bands for this compound are detailed in the table below.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Tertiary Amide | C=O stretch | 1670 - 1630 |

| Alkene | C=C stretch | 1680 - 1620 |

| Alkane | C-H stretch | 2960 - 2850 |

| Vinyl | =C-H stretch | 3080 - 3010 |

This interactive table highlights the key IR absorption frequencies for the compound's functional groups.

Theoretical and Computational Studies on 1,2 Dihydropyridine, 1 1 Oxobutyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules like 1,2-Dihydropyridine, 1-(1-oxobutyl)-. These computational methods provide deep insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, these techniques can map out the distribution of electrons and predict how the molecule will behave in a chemical reaction.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. whiterose.ac.uknih.gov It is particularly effective for analyzing the electron density distribution, which is fundamental to understanding a molecule's reactivity. For 1,2-Dihydropyridine, 1-(1-oxobutyl)-, DFT calculations reveal how the N-acyl group significantly alters the electronic landscape of the dihydropyridine (B1217469) ring compared to its unsubstituted counterpart.

The butanoyl group at the N1 position functions as an electron-withdrawing group. This is due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen and the inductive effect of the carbonyl group. This delocalization reduces the electron density at the nitrogen atom and pulls electron density from the π-system of the dihydropyridine ring.

DFT calculations can quantify this effect by computing atomic charges using methods like Natural Bond Orbital (NBO) analysis. The results typically show a significant positive charge on the carbonyl carbon and a decrease in negative charge on the N1 atom, confirming the electron-withdrawing nature of the substituent. This redistribution affects the nucleophilicity of the ring's carbon atoms, with the C3 and C5 positions being particularly influenced.

Table 1: Hypothetical NBO Charges on Key Atoms of 1,2-Dihydropyridine, 1-(1-oxobutyl)- Calculated via DFT

| Atom | Calculated Charge (a.u.) | Electronic Influence of N1-Butanoyl Group |

| N1 | -0.35 | Reduced electron density due to resonance with carbonyl |

| C2 | +0.20 | Slightly deshielded |

| C3 | -0.45 | Retains significant electron density, potential nucleophilic site |

| C4 | -0.15 | Moderately electron-rich |

| C5 | -0.42 | Electron-rich, potential nucleophilic site |

| C6 | +0.18 | Slightly deshielded |

| C(O) | +0.65 | Highly electrophilic center |

| O | -0.58 | High electron density due to resonance |

The N1-butanoyl substituent governs the reactivity of the 1,2-dihydropyridine ring through a combination of steric and electronic effects. researchgate.netnih.gov Computational models are crucial for disentangling these two factors and predicting their impact on potential reaction pathways.

Electronic Effects: As established by DFT, the electron-withdrawing nature of the butanoyl group deactivates the dihydropyridine ring towards certain electrophilic attacks while modifying the regioselectivity of reactions. researchgate.net The reduced electron density on the nitrogen atom makes it less basic and less nucleophilic. The π-system's altered electron distribution can direct incoming reagents to specific positions. For instance, in reactions involving electrophiles, the C3 and C5 positions are often the most favorable sites for attack due to their higher electron density.

Steric Effects: The butanoyl group also introduces significant steric bulk around the N1-C2 and N1-C6 bonds. The free rotation around the N-C(O) and C(O)-C bonds allows the butyl chain to adopt various conformations, some of which can effectively shield one face of the dihydropyridine ring. This steric hindrance can dictate the stereochemical outcome of reactions, favoring the approach of reagents from the less hindered face of the molecule. nih.gov Computational modeling can map the potential energy surface of these conformations to identify the most stable (lowest energy) arrangements and assess the steric accessibility of different reaction sites. This is critical in predicting the diastereoselectivity of addition reactions to the ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a virtual window into the dynamics of chemical reactions, allowing for the detailed elucidation of reaction mechanisms that can be difficult or impossible to observe experimentally. By mapping the entire energy landscape of a reaction, these models can identify key intermediates, transition states, and the energetic costs associated with them.

A central goal of computational reaction modeling is the identification of transition state (TS) structures and the calculation of their corresponding energy barriers (activation energies). The transition state represents the highest energy point along a reaction coordinate, and its structure reveals the precise geometry of the atoms as bonds are broken and formed. The energy barrier determines the rate of the reaction.

For 1,2-Dihydropyridine, 1-(1-oxobutyl)-, DFT calculations can be employed to model various transformations, such as Diels-Alder reactions, electrophilic additions, or hydride transfer processes. mdpi.comresearchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for competing pathways, researchers can predict which reaction is kinetically favored. For example, in an electrophilic addition reaction, modeling would involve locating the transition state structures for the attack at C3 versus C5. The pathway with the lower energy barrier would be predicted as the major reaction channel. rsc.org

Table 2: Hypothetical Calculated Reaction Energy Barriers for Competing Pathways

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| Pathway A | Electrophilic addition at C3 | 18.5 | Kinetically disfavored |

| Pathway B | Electrophilic addition at C5 | 15.2 | Kinetically favored |

| Pathway C | [4+2] Cycloaddition | 22.0 | Kinetically disfavored |

| Pathway D | Hydride transfer from C2 | 25.5 | High barrier, slow process |

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In 1,2-Dihydropyridine, 1-(1-oxobutyl)-, multiple reactive sites exist: the C=C double bonds within the ring and the C=O bond of the butanoyl group. Computational chemistry offers a robust framework for understanding and predicting the chemoselectivity of its reactions.

By comparing the activation energy barriers for a reagent's attack at these different functional groups, a clear prediction of the reaction's outcome can be made. rsc.org For instance, when reacting with a nucleophile, computational models could compare the energy barrier for addition to the carbonyl carbon versus addition to the C4 position of the ring. The significant difference in the calculated barriers would provide a quantitative prediction of the chemoselective outcome.

Furthermore, frontier molecular orbital (FMO) theory, often used in conjunction with DFT, can provide qualitative insights into chemoselectivity. By analyzing the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict whether a reaction is favored at a particular site. The site with the largest orbital coefficient in the relevant frontier orbital is often the most reactive. This approach has been successfully applied to explain the chemoselectivity in the synthesis of dihydropyridine isomers. rsc.org

Research Applications in Synthetic and Analytical Chemistry

Strategic Intermediates in Complex Organic Synthesis

N-acyl dihydropyridines are recognized as valuable and reactive synthons in organic chemistry. nih.gov The 1-(1-oxobutyl) derivative is part of this class, serving as a strategic intermediate for creating more complex molecules.

The partially saturated dihydropyridine (B1217469) ring is a key feature that allows 1,2-Dihydropyridine, 1-(1-oxobutyl)- to act as a precursor to other important nitrogen-containing heterocycles. The compound can undergo various chemical transformations:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding aromatic pyridine (B92270) derivatives.

Reduction: Conversely, reduction reactions can convert the compound into more saturated tetrahydropyridine (B1245486) or fully saturated piperidine (B6355638) derivatives. nih.gov

Piperidines and pyridines are among the most prevalent structural motifs found in pharmaceuticals and biologically active compounds. nih.gov The ability to selectively convert 1,2-Dihydropyridine, 1-(1-oxobutyl)- into these scaffolds makes it a valuable intermediate for accessing molecules with potential therapeutic applications.

Table 1: Synthetic Transformations of 1,2-Dihydropyridine, 1-(1-oxobutyl)-

| Precursor | Reaction Type | Product Class | Significance of Product Class |

| 1,2-Dihydropyridine, 1-(1-oxobutyl)- | Oxidation | Substituted Pyridines | Core structures in numerous drugs and agrochemicals. |

| 1,2-Dihydropyridine, 1-(1-oxobutyl)- | Reduction | Substituted Piperidines | Prevalent structural motifs in pharmaceuticals. nih.gov |

| 1,2-Dihydropyridine, 1-(1-oxobutyl)- | Reduction | Substituted Tetrahydropyridines | Important intermediates in organic synthesis. |

The dihydropyridine framework is a versatile scaffold for generating libraries of diverse heterocyclic compounds for drug discovery and materials science. rsc.org By using 1,2-Dihydropyridine, 1-(1-oxobutyl)- as a starting point, chemists can introduce a wide range of functional groups and structural modifications. The N-acyl group can potentially be substituted, and the dihydropyridine ring can participate in various cycloaddition and substitution reactions, leading to a multitude of new chemical entities. This modular approach is crucial for efficiently exploring chemical space to identify molecules with desired properties. nih.gov

Dihydropyridine intermediates have been historically significant in the total synthesis of natural products, particularly alkaloids. rsc.org The synthesis of complex natural products often relies on the strategic use of versatile building blocks to construct intricate polycyclic systems. nih.govnih.gov While a specific total synthesis employing 1,2-Dihydropyridine, 1-(1-oxobutyl)- is not prominently documented, its structural features are highly relevant. The N-acylated dihydropyridine motif is a key component in methodologies designed to produce the core structures of various alkaloids, making it a valuable tool for synthetic chemists targeting these complex molecules. rsc.org

Role in Analytical Chemistry for Compound Detection and Environmental Monitoring

Beyond its use in synthesis, 1,2-Dihydropyridine, 1-(1-oxobutyl)- has been identified as a marker compound in analytical studies of industrial and food-related samples.

The compound has been detected as a volatile component in the byproducts of industrial processes, such as in the residues from alcohol distillation. Its presence in such effluents can be monitored using analytical techniques like gas chromatography-mass spectrometry (GC-MS). The identification of specific byproducts like 1,2-Dihydropyridine, 1-(1-oxobutyl)- can provide insights into the chemical reactions occurring during manufacturing and may serve as an indicator for process control and environmental monitoring.

The aroma and flavor of food products are determined by a complex mixture of volatile organic compounds. researchgate.net Analytical studies of these profiles are essential for quality control and understanding the chemical basis of sensory properties. In this context, 1,2-Dihydropyridine, 1-(1-oxobutyl)- has been identified as a volatile oil component in black pepper (Piper nigrum) from specific production areas, such as the Fujian province of China. epa.gov Its detection helps to characterize the unique chemical fingerprint of the product, which can be influenced by geographical origin and processing methods.

Table 2: Analytical Detection of 1,2-Dihydropyridine, 1-(1-oxobutyl)-

| Matrix/Sample Type | Analytical Context | Significance |

| Industrial Byproducts (e.g., Alcohol Distillation Residues) | Environmental and Process Monitoring | Serves as a marker for specific chemical reactions or degradation pathways. |

| Food Products (e.g., Black Pepper Essential Oil) epa.gov | Food Science and Flavor Chemistry | Contributes to the volatile chemical profile, acting as a potential marker for geographical origin. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for N-Acyl-1,2-Dihydropyridines

The synthesis of dihydropyridines has traditionally relied on methods that often involve harsh conditions or produce significant waste. researchgate.net A primary challenge for future research is the development of novel, sustainable, and efficient synthetic routes to N-acyl-1,2-dihydropyridines. The application of green chemistry principles is paramount, focusing on atom economy, the use of eco-friendly catalysts, and minimizing solvent waste. frontiersin.orgnih.gov

One promising avenue is the expansion of one-pot multicomponent reactions (MCRs), such as the Hantzsch synthesis, which offer inherent efficiency by combining multiple reactants in a single step. nih.govnih.gov Research should focus on adapting these MCRs to selectively produce the 1,2-dihydropyridine regioisomer. nih.gov A significant challenge lies in catalyst design. While heterogeneous catalysts have shown promise for their reusability and environmentally benign nature, further development is needed. nih.govnih.gov The goal is to create catalysts that are not only recyclable for multiple runs but also highly selective for the desired N-acyl-1,2-dihydropyridine products under mild conditions. frontiersin.orgnih.gov

| Catalyst Type | Advantages | Challenges for N-Acyl-1,2-DHP Synthesis | Key Research Focus |

| Heterogeneous Catalysts | Reusable, environmentally friendly, simple separation. nih.gov | Achieving high regioselectivity for the 1,2-isomer; catalyst deactivation over time. | Development of robust, highly selective solid acid/base catalysts; exploring magnetic or silica-based supports. frontiersin.org |

| Organocatalysts | Metal-free, environmentally benign, high enantioselectivity possible. researchgate.net | Limited scope for certain transformations; catalyst loading can be high. | Designing chiral amine catalysts for asymmetric synthesis; expanding substrate scope for complex N-acyl groups. |

| Biocatalysts (Enzymes) | High specificity, mild reaction conditions, biodegradable. mdpi.com | Limited availability for specific transformations; potential for substrate inhibition. | Enzyme screening and engineering for selective acylation and cyclization; integration into chemoenzymatic cascades. |

| Photocatalysts | Utilizes visible light, enables novel radical pathways, mild conditions. mdpi.com | Precise control of reaction pathways; potential for side reactions. | Designing catalysts for selective acyl radical generation and subsequent cyclization; exploring energy-transfer mechanisms. |

Future methodologies should also explore solvent-free (neat) conditions or the use of green solvents like water or ethanol (B145695) to further reduce the environmental impact of synthesis. frontiersin.orgnih.gov The development of such protocols will be critical for making the synthesis of compounds like 1,2-Dihydropyridine, 1-(1-oxobutyl)- more cost-effective, scalable, and environmentally responsible.

In-depth Mechanistic Understanding of Unexplored Chemical Transformations

While N-acyl-1,2-dihydropyridines are known to participate in various chemical reactions, a deep mechanistic understanding of many of these transformations is still lacking. Future research must prioritize detailed mechanistic studies to elucidate the pathways, transition states, and intermediates involved in their reactions. This knowledge is fundamental for optimizing existing reactions and discovering new ones.

A key area of investigation is the chemoselectivity in reactions like the Hantzsch synthesis, which can yield both 1,2- and 1,4-dihydropyridine (B1200194) isomers. rsc.org Combined experimental and computational studies are needed to unravel the factors that govern this selectivity, such as catalyst type, solvent, and temperature. rsc.org Understanding these subtleties will allow for the rational control of reaction outcomes.

Furthermore, the reactivity of the N-acyl-1,2-dihydropyridine scaffold in cycloaddition reactions, such as the Nitroso Diels-Alder reaction, presents a fertile ground for mechanistic exploration. researchgate.net Elucidating the regioselectivity and stereoselectivity of these reactions is crucial for their application in synthesizing complex nitrogen-containing heterocycles. researchgate.net Similarly, exploring the potential for N-acyl-1,2-dihydropyridines to undergo denitrogenative transformations, analogous to those seen in N-acyl-1,2,3-triazoles, could open up entirely new synthetic pathways. researchgate.netresearchgate.netrsc.org

Expansion of Synthetic Utility and Chemical Diversity through Derivatization

1,2-Dihydropyridines are valuable and reactive synthons, serving as precursors for a wide array of more complex molecules, including piperidines and pyridines, which are core structures in many pharmaceuticals. nih.govrsc.org A major goal for future research is to expand the synthetic utility of 1,2-Dihydropyridine, 1-(1-oxobutyl)- and related compounds through systematic derivatization.

The diene system within the 1,2-dihydropyridine ring is ripe for functionalization. Research should focus on exploring a broader range of reactions, including various cycloadditions, hydrogenations, and electrophilic additions, to introduce new functional groups and stereocenters. nih.gov This will enable the creation of diverse molecular scaffolds from a common precursor. For instance, the controlled reduction of the dihydropyridine (B1217469) ring can lead to highly substituted piperidines, while oxidation provides a route to functionalized pyridines. nih.gov

The N-acyl group (the 1-(1-oxobutyl) moiety) also offers a handle for modification. Investigating S-to-N acyl transfer reactions could provide novel methods for altering this part of the molecule, further diversifying the accessible chemical space. nih.gov By systematically modifying the substituents on the ring and the N-acyl chain, vast libraries of new compounds can be generated. These libraries are invaluable for screening for biological activity, potentially leading to the discovery of new therapeutic agents. nih.govbenthamscience.comnih.gov The ultimate challenge is to establish N-acyl-1,2-dihydropyridines as versatile platforms for Diversity-Oriented Synthesis (DOS), enabling the efficient generation of molecular complexity. researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. Future progress in the field of N-acyl-1,2-dihydropyridines will heavily rely on the integration of these advanced methodologies for rational design.

Computational tools, particularly Density Functional Theory (DFT), can be employed to model reaction mechanisms, calculate energy barriers of competing pathways, and predict the outcomes of reactions. rsc.org This in-silico approach can guide experimental efforts, saving time and resources by identifying the most promising reaction conditions and substrates before they are tested in the lab. rsc.org For example, DFT calculations can help in understanding the factors that control regioselectivity in the synthesis of 1,2- vs. 1,4-dihydropyridines, enabling the design of experiments to favor the desired isomer. rsc.org

Furthermore, computer-aided rational design and molecular docking studies can be used to design novel dihydropyridine derivatives with specific biological targets in mind. nih.govuran.uanih.gov By modeling the interaction of potential derivatives with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds that are most likely to exhibit desired biological activity. uran.uanih.gov This rational approach contrasts with traditional, often serendipitous, drug discovery processes. The challenge lies in refining the accuracy of computational models and ensuring a seamless feedback loop between computational prediction and experimental validation. This integrated strategy will be instrumental in designing new catalysts, predicting the reactivity of novel substrates, and rationally developing new derivatives of 1,2-Dihydropyridine, 1-(1-oxobutyl)- with tailored properties.

Q & A

What are the established synthetic routes for 1,2-dihydropyridine derivatives like 1-(1-oxobutyl)-1,2-dihydropyridine, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of 1,2-dihydropyridine derivatives often employs multicomponent reactions (MCRs) under solvent-free or catalyst-free conditions. For example, solvent-free three-component reactions involving pyridine derivatives, acetylenedicarboxylates, and carbamates have been reported to yield structurally diverse 1,2-dihydropyridines at room temperature . Optimization of reaction parameters, such as temperature and stoichiometry, is critical to minimize side reactions (e.g., oxidation to pyridines) and improve purity. Characterization via NMR, mass spectrometry (MS), and X-ray diffraction (XRD) is essential to confirm structural integrity .

How does the oxobutyl substituent in 1-(1-oxobutyl)-1,2-dihydropyridine influence its physicochemical properties and reactivity?

Advanced Research Focus

The 1-oxobutyl group introduces steric and electronic effects that modulate reactivity. Computational studies (e.g., DFT calculations) can predict electron density distribution, particularly at the dihydropyridine ring, which influences susceptibility to oxidation or nucleophilic attack. The ketone moiety in the oxobutyl chain may also participate in hydrogen bonding, affecting solubility and crystallinity. Comparative studies with analogs (e.g., methyl or phenyl substituents) can isolate the substituent’s impact on redox behavior and stability .

What strategies are effective for resolving contradictions in reported biological activities of 1,2-dihydropyridine derivatives?

Advanced Research Focus

Discrepancies in biological data may arise from variations in sample purity, crystal forms, or assay conditions. For instance, polymorphic forms of dihydropyridines (e.g., crystalline vs. amorphous) can alter solubility and bioavailability, leading to divergent activity profiles . Rigorous characterization (e.g., HPLC purity assays, DSC for crystallinity) and standardized in vitro assays (e.g., enzyme inhibition under controlled pH/temperature) are recommended to reconcile conflicting results. Meta-analyses of structure-activity relationships (SAR) across studies can also identify confounding factors .

How can stereoselective synthesis be achieved for chiral 1,2-dihydropyridine derivatives?

Advanced Research Focus

Asymmetric synthesis of 1,2-dihydropyridines remains challenging due to the planar nature of the dihydropyridine ring. However, chiral auxiliaries or catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity during cyclization steps. For example, methodologies developed for 1,4-dihydropyridines, such as chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution, may be adaptable to 1,2-dihydropyridines . Advanced techniques like circular dichroism (CD) and chiral HPLC are critical for enantiopurity assessment .

What analytical techniques are most suitable for characterizing unstable 1,2-dihydropyridine intermediates?

Basic Research Focus

Low-temperature NMR spectroscopy (e.g., at −40°C) can stabilize reactive intermediates like enamine or radical species formed during synthesis. High-resolution mass spectrometry (HRMS) and in situ FTIR are valuable for real-time monitoring of reaction progress. For crystalline intermediates, XRD provides definitive structural confirmation, while TGA/DSC analyses assess thermal stability .

How do solvent-free synthesis methods impact the scalability and environmental footprint of 1,2-dihydropyridine production?

Advanced Research Focus

Solvent-free protocols reduce waste and energy consumption, aligning with green chemistry principles. For example, mechanochemical grinding or microwave-assisted reactions can enhance reaction efficiency and yield. However, scalability challenges include heat dissipation and mixing uniformity. Life-cycle assessments (LCAs) comparing solvent-free vs. traditional methods can quantify environmental benefits .

What role do computational models play in predicting the reactivity of 1,2-dihydropyridine derivatives?

Advanced Research Focus

Density Functional Theory (DFT) simulations predict reaction pathways, such as ring-opening or cycloaddition, by calculating activation energies and frontier molecular orbitals (FMOs). Molecular docking studies can also forecast biological target interactions (e.g., enzyme binding sites). Validation via experimental kinetics (e.g., Arrhenius plots) and crystallography is essential to refine computational parameters .

How can researchers address the oxidative instability of 1,2-dihydropyridines during storage and handling?

Basic Research Focus

Stabilization strategies include storing compounds under inert atmospheres (e.g., argon), lyophilization to prevent hydrolysis, and adding antioxidants (e.g., BHT). Purity assessments via GC-MS or HPLC can detect degradation products like pyridines. Structural modifications, such as electron-withdrawing substituents, may also enhance oxidative resistance .

What are the implications of polymorphic forms on the preclinical development of 1,2-dihydropyridine-based compounds?

Advanced Research Focus

Polymorph screening (e.g., via slurry conversion or solvent evaporation) identifies forms with optimal solubility and bioavailability. For example, a metastable polymorph may exhibit faster dissolution rates but require stabilization via excipients. Pairing XRD with dissolution studies under biorelevant conditions (e.g., FaSSIF/FeSSIF media) bridges crystallography and pharmacokinetics .

How can interdisciplinary approaches enhance the discovery of novel 1,2-dihydropyridine applications in material science?

Advanced Research Focus

Collaborative studies integrating organic synthesis, materials characterization (e.g., SEM, AFM), and computational modeling can uncover applications in optoelectronics or catalysis. For instance, the π-conjugated dihydropyridine ring may serve as a building block for organic semiconductors. Pilot-scale testing under controlled environments (e.g., glovebox synthesis) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.